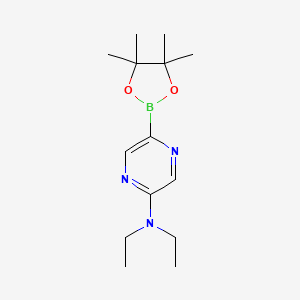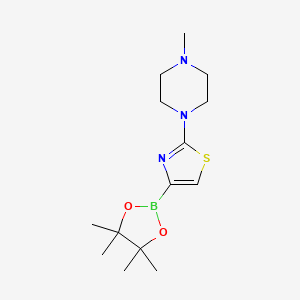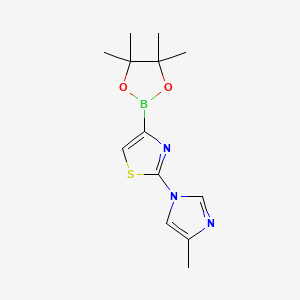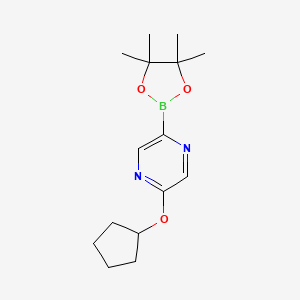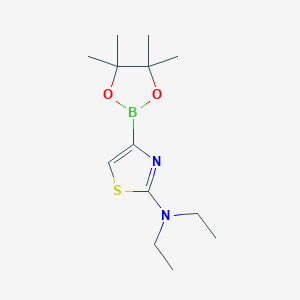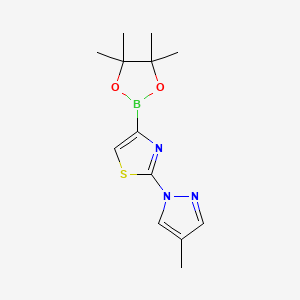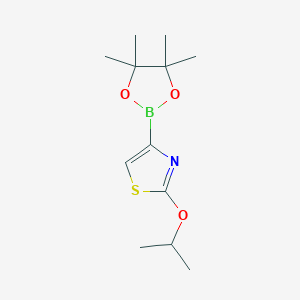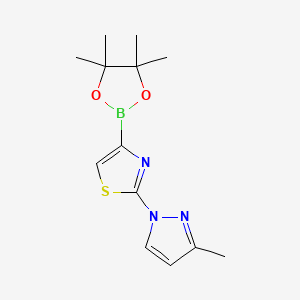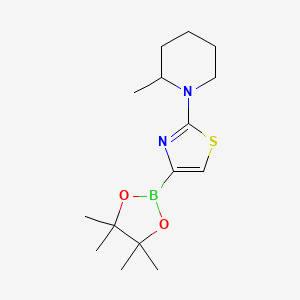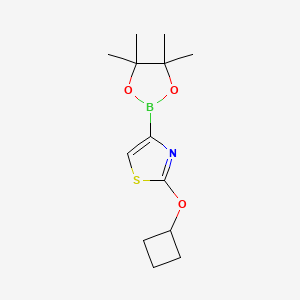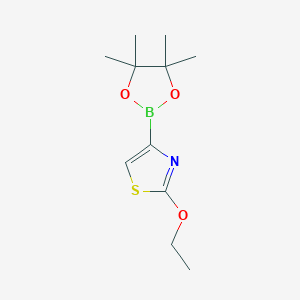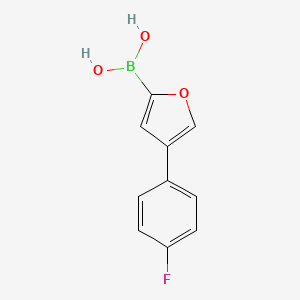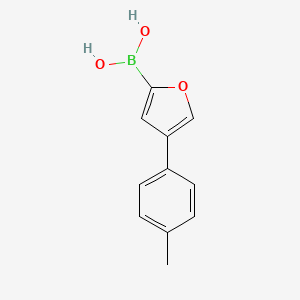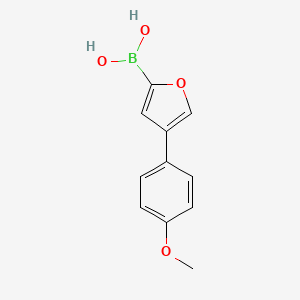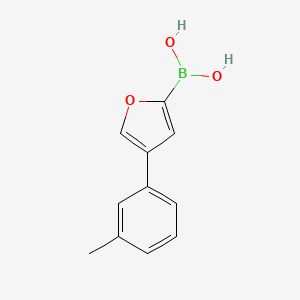
4-(3-Tolyl)furan-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Tolyl)furan-2-boronic acid: is an organoboron compound that features a furan ring substituted with a boronic acid group at the 2-position and a tolyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Tolyl)furan-2-boronic acid typically involves the borylation of a suitable furan derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated furan with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoboron compound synthesis apply. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 4-(3-Tolyl)furan-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted furans.
科学研究应用
Chemistry: 4-(3-Tolyl)furan-2-boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling . It serves as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine:
Industry: In the industrial context, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in the Suzuki-Miyaura coupling makes it valuable for the production of polymers and other high-performance materials .
作用机制
Suzuki-Miyaura Coupling Mechanism: The mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the coupling reaction. The pathways involved include the formation and breaking of carbon-palladium and carbon-boron bonds.
相似化合物的比较
2-Furanylboronic acid: Similar structure but lacks the tolyl group.
Phenylboronic acid: Contains a phenyl group instead of a furan ring.
Uniqueness: 4-(3-Tolyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a tolyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
属性
IUPAC Name |
[4-(3-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-3-2-4-9(5-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXNDNNDWZLRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
